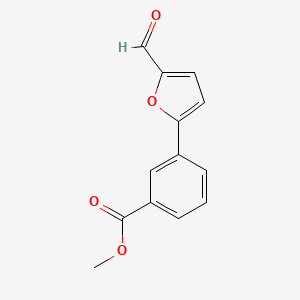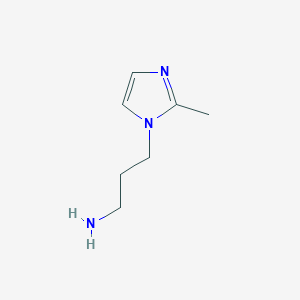
3-(5-甲酰基-2-呋喃基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-formyl-2-furyl)benzoate is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(5-formyl-2-furyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(5-formyl-2-furyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
- 3-(5-甲酰基-2-呋喃基)苯甲酸甲酯可作为具有潜在抗血小板活性的化合物的起始原料,如 1-苄基-3-(5-羟甲基-2-呋喃基)-5-苯基吡唑的合成 (湯先佑,2006)。
- 它还用于制备各种基于呋喃的化合物,这在研究反应动力学和产物稳定性方面具有重要意义 (W. S. Trahanovsky 等人,1994)。
药物研究
- 该化合物在苯并咪唑的合成中发挥作用,苯并咪唑在制药工业中具有潜在应用,尤其是在开发新的治疗剂方面 (M. M. El’chaninov 等人,1982)。
化学反应和性质
- 3-(5-甲酰基-2-呋喃基)苯甲酸甲酯参与呋喃[2,3-b]吡咯的合成,呋喃[2,3-b]吡咯在研究新型有机反应中很重要 (A. Krutošíková 等人,1997)。
- 它的衍生物用于气相热解研究,以形成聚(2,5-呋喃亚乙烯)等化合物,聚(2,5-呋喃亚乙烯)在材料科学中具有应用 (Yong H. Lu 等人,1996)。
- 研究还包括它在吲哚啉的合成和研究中的作用,吲哚啉在开发具有独特光谱性质的化合物中很重要 (M. Chudík 等人,1998)。
作用机制
Target of Action
Methyl 3-(5-formyl-2-furyl)benzoate is a complex organic compound with a molecular weight of 230.22 The primary targets of this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(5-formyl-2-furyl)benzoate. For instance, the compound’s storage temperature is recommended to be between 28°C , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other compounds, could also influence its action and efficacy.
生化分析
Biochemical Properties
Methyl 3-(5-formyl-2-furyl)benzoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
Methyl 3-(5-formyl-2-furyl)benzoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(5-formyl-2-furyl)benzoate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For instance, it may inhibit the activity of certain kinases, leading to a downstream effect on cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(5-formyl-2-furyl)benzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of Methyl 3-(5-formyl-2-furyl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cell signaling . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
Methyl 3-(5-formyl-2-furyl)benzoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell. Additionally, it may require specific cofactors for its metabolic activity, further influencing its role in metabolic pathways.
Transport and Distribution
Within cells and tissues, Methyl 3-(5-formyl-2-furyl)benzoate is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function.
Subcellular Localization
The subcellular localization of Methyl 3-(5-formyl-2-furyl)benzoate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization within the cell can also affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJUCGRDCLMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392613 |
Source


|
| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591723-69-2 |
Source


|
| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)
![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)


![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)


![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)


